N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16343222
InChI: InChI=1S/C15H18N2O2/c1-10(2)8-16-14(18)13-9-17(3)15(19)12-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H,16,18)
SMILES:
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

CAS No.:

Cat. No.: VC16343222

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide -

Specification

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name 2-methyl-N-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide
Standard InChI InChI=1S/C15H18N2O2/c1-10(2)8-16-14(18)13-9-17(3)15(19)12-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H,16,18)
Standard InChI Key IACQOGRLMWGFQC-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C

Introduction

Biological Activities

Isoquinoline derivatives are known for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These activities are often influenced by the specific substituents attached to the isoquinoline core.

  • Anticancer Activity: Some isoquinoline derivatives have shown promise in inhibiting cancer cell growth. For instance, compounds with certain functional groups may exhibit antimitotic activity against human tumor cells .

  • Anti-inflammatory Activity: Isoindoline-1,3-dione derivatives, which are structurally related to isoquinolines, have been shown to modulate inflammatory responses by affecting various pro-inflammatory factors .

Synthesis and Research Findings

The synthesis of isoquinoline derivatives typically involves multi-step reactions that require careful control of conditions to achieve the desired substituents. Research findings often focus on optimizing these synthesis methods to improve yield and purity.

Synthesis StepsDescription
1. Formation of Isoquinoline CoreInvolves condensation reactions or cyclization processes.
2. Introduction of SubstituentsMay involve alkylation, acylation, or other functional group transformations.

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